molecular formula C12H13NO3 B3022936 methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate CAS No. 187607-77-8

methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate

Cat. No.: B3022936
CAS No.: 187607-77-8
M. Wt: 219.24 g/mol
InChI Key: DYMPANGXLZFRJS-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound can bind to specific proteins, altering their function and affecting cellular processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that promote or suppress cell proliferation . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, this compound may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of cancer cell growth and reduction of inflammation . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in DNA replication and cell proliferation. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. This compound may also bind to plasma proteins, affecting its bioavailability and distribution in tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, the compound may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

The synthesis of methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxy-7-methylindole with methyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-4-5-10(15-2)8-6-9(12(14)16-3)13-11(7)8/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMPANGXLZFRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405834
Record name methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187607-77-8
Record name methyl 4-methoxy-7-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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